

(-)-Pinoresinol physical and chemical properties

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Compound of Interest

Compound Name: (-)-Pinoresinol

Cat. No.: B158572

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An In-depth Technical Guide to the Physical and Chemical Properties of **(-)-Pinoresinol**

Introduction

(-)-Pinoresinol is a lignan, a class of polyphenolic compounds found in a variety of plants.^[1] As a phytoestrogen, it and its metabolites have garnered significant interest from researchers, scientists, and drug development professionals for their diverse biological activities. These activities include antioxidant, anti-inflammatory, and anticancer properties.^{[2][3]} This technical guide provides a comprehensive overview of the physical and chemical properties of **(-)-Pinoresinol**, detailed experimental protocols for its study, and visualizations of relevant biological pathways.

Chemical and Physical Properties

The fundamental properties of **(-)-Pinoresinol** are summarized below. It is important to distinguish between the specific enantiomer, **(-)-Pinoresinol**, the (+)-enantiomer, and the racemic mixture ((±)-Pinoresinol), as properties like melting point and optical rotation will differ.

General Properties

Property	Value	Reference
IUPAC Name	4,4'-[(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxyphenol]	[4]
Molecular Formula	C ₂₀ H ₂₂ O ₆	[1][4]
Molecular Weight	358.38 g/mol	[1]
CAS Number	81446-29-9	[4][5]

Physical Properties

Property	Value	Notes	Reference
Melting Point	113.5–114.5 °C	For (±)-Pinoresinol	[6]
Boiling Point	556.5 ± 50.0 °C	Predicted	[3]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.	[4][5]	
Low solubility in water (est. 104 mg/L at 25°C).			
Appearance	Powder or crystals	[2]	

Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural elucidation of (-)-Pinoresinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information about the carbon-hydrogen framework of the molecule. The following data is for the racemic (±)-Pinoresinol, but is representative for the core structure.

Table 2.1.1: ^1H -NMR Spectroscopic Data for Pinoresinol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent	Reference
3.07	m	2H	β	Acetone- d_6	[6]
3.79	dd	2H	γ_1	Acetone- d_6	[6]
3.83	s	6H	OMe	Acetone- d_6	[6]
4.19	m	2H	γ_2	Acetone- d_6	[6]
4.66	d	2H	α	Acetone- d_6	[6]
6.78	d	2H	A_5	Acetone- d_6	[6]
6.83	dd	2H	A_6	Acetone- d_6	[6]
6.98	d	2H	A_2	Acetone- d_6	[6]

Table 2.1.2: ^{13}C -NMR Spectroscopic Data for Pinoresinol

Chemical Shift (δ) ppm	Assignment	Solvent	Reference
55.16	β	Acetone-d ₆	[6]
56.14	OMe	Acetone-d ₆	[6]
72.12	γ	Acetone-d ₆	[6]
86.56	α	Acetone-d ₆	[6]
110.47	A ₂	Acetone-d ₆	[6]
115.46	A ₅	Acetone-d ₆	[6]
119.54	A ₆	Acetone-d ₆	[6]
134.08	A ₁	Acetone-d ₆	[6]
146.76	A ₄	Acetone-d ₆	[6]
148.21	A ₃	Acetone-d ₆	[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 2.2.1: Mass Spectrometry Data for Pinoresinol

Technique	Ionization Mode	Key Fragments (m/z)	Reference
ESI-MS	Positive	381.13038 [M+Na] ⁺	[8]
LC-MS	-	Molecular ion: 381.1 [M+Na] ⁺ , Major daughter ion: 341.1	[9]
GC-MS	-	Spectra available in public databases	[10][11]

Experimental Protocols

Synthesis of (±)-Pinoresinol

A facile and efficient synthetic approach has been developed to produce racemic pinoresinol with high yield, avoiding the lower yields of traditional radical coupling methods.[\[6\]](#)[\[12\]](#)

Protocol: Synthesis via Debromination of 5,5'-Bromopinoresinol[\[6\]](#)[\[12\]](#)

- **Starting Material Synthesis:** 5-bromoconiferyl alcohol is synthesized from 5-bromovanillin through a series of reactions including acetylation, a Horner-Wadsworth-Emmons reaction, and reduction with diisobutylaluminum hydride (DIBAL-H).[\[6\]](#)
- **Radical Coupling:** The synthesized 5-bromoconiferyl alcohol undergoes radical coupling to form 5,5'-bromopinoresinol.
- **Debromination:** 5,5'-Bromopinoresinol (e.g., 810 mg, 1.57 mmol) is dissolved in methanol (80 mL).
- **Catalyst Addition:** Palladium on activated carbon (Pd/C, 10 wt% loading) and triethylamine (Et₃N) are added to the solution.
- **Hydrogenation:** The mixture is subjected to catalytic hydrogenation to remove the bromine atoms, yielding pinoresinol.
- **Purification:** The crude product is purified, for example by recrystallization, to yield pure (±)-pinoresinol. This hydro-debromination step is reported to be essentially quantitative.[\[12\]](#)

Isolation and Characterization from Natural Sources

Protocol: Fermentation-based Isolation from Eucommiae Cortex[\[8\]](#)

- **Fermentation:** Methanol extract of Eucommiae Cortex is fermented using traditional *Mucor* species.
- **Extraction:** The fermentation broth (20 mL) is mixed with methanol (1:2 ratio) and subjected to ultrasonic extraction for 60 minutes.

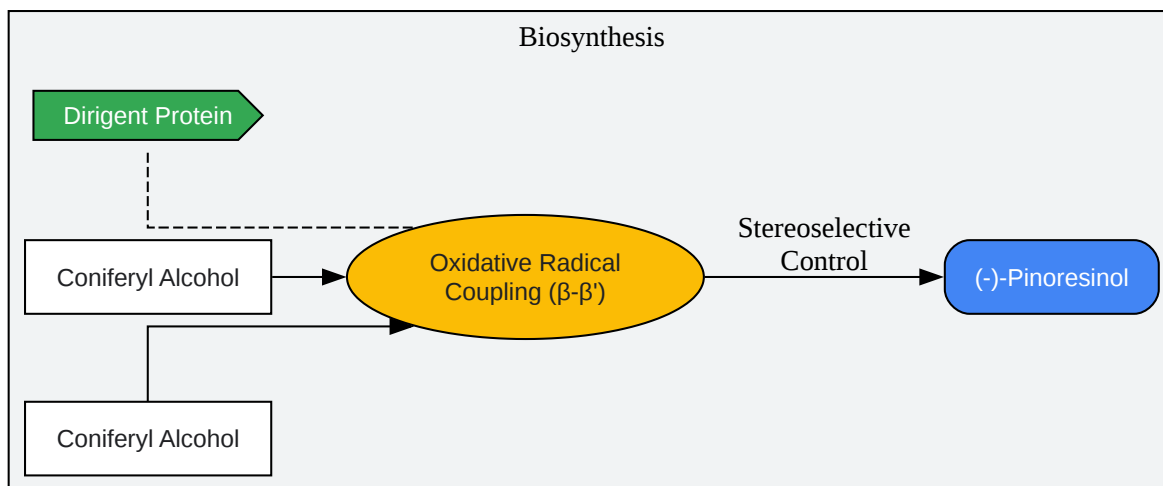
- Filtration and Concentration: The extract is filtered, and the solvent is removed by rotary evaporation and dried under reduced pressure.
- HPLC Analysis: The resulting sample is analyzed by High-Performance Liquid Chromatography (HPLC).
 - Column: Unisil 5-120 C18 ultra (5 μ m, 4.6 \times 250 mm).
 - Mobile Phase: Acetonitrile (A) and 0.1% phosphoric acid (B) with a gradient elution.
 - Flow Rate: 1 mL/min.
 - Detection: 227 nm.
 - Column Temperature: 30 $^{\circ}$ C.
- Structure Elucidation: The structure of the isolated compound is confirmed by comparing its NMR and MS data with literature values.[\[8\]](#)

Biological Pathways and Experimental Workflows

Graphviz diagrams are provided to visualize key processes related to **(-)-Pinoresinol**.

Biosynthesis of Pinoresinol

The stereospecific synthesis of (+)- or **(-)-pinoresinol** in plants is directed by specialized dirigent proteins.[\[1\]](#)

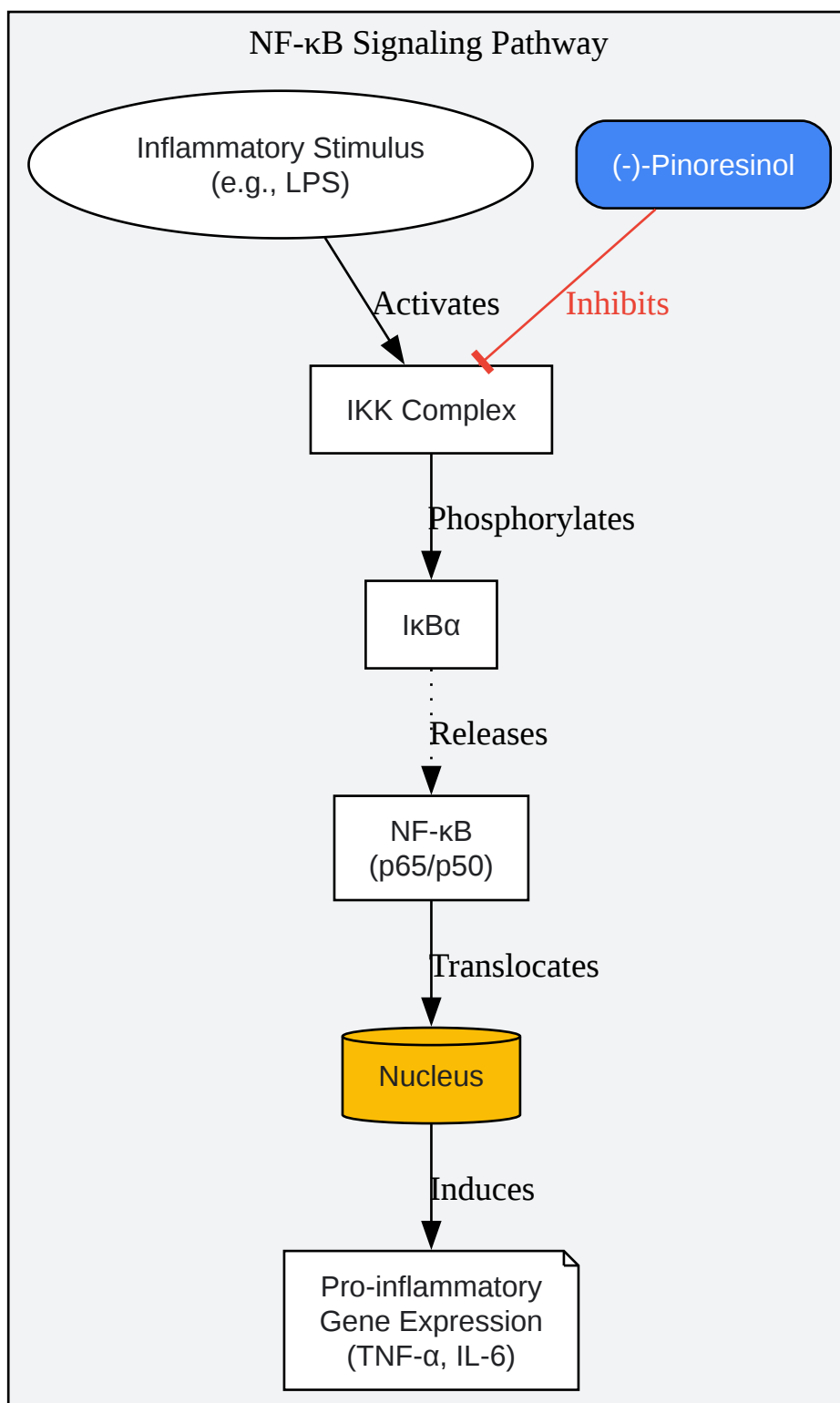


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Caption: Biosynthesis of **(-)-Pinoresinol** from coniferyl alcohol monomers.

Anti-inflammatory Action via NF- κ B Pathway

Pinoresinol exhibits anti-inflammatory properties, in part by inhibiting the NF- κ B signaling pathway.^{[2][7]}

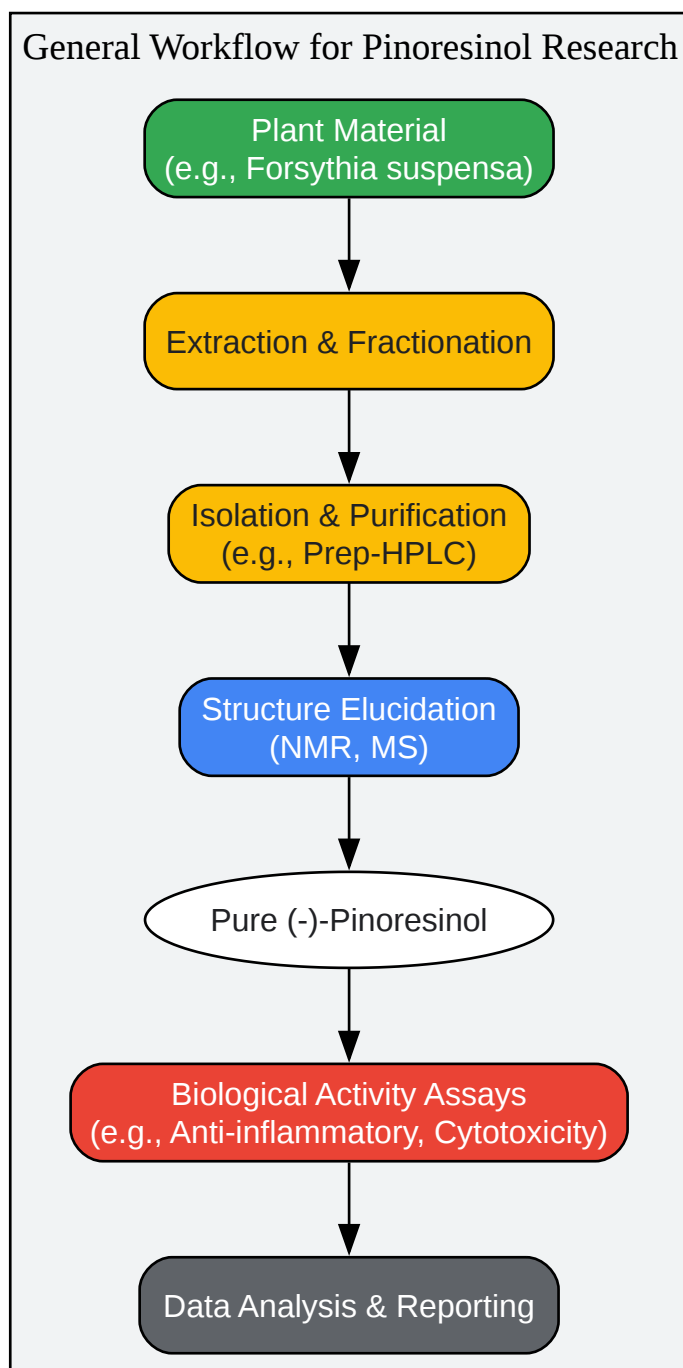


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Caption: Inhibition of the NF- κ B pathway by **(-)-Pinoresinol**.

General Experimental Workflow

The process of studying pinoresinol from a natural source involves several key stages, from extraction to biological testing.



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Caption: A typical experimental workflow for pinoresinol research.

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